molecular formula C15H15N3O5 B11556986 2-(3,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

2-(3,4-dimethylphenoxy)-N'-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide

Cat. No.: B11556986
M. Wt: 317.30 g/mol
InChI Key: BOPAVUBKLRFWIH-LZYBPNLTSA-N
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Description

2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a phenoxy group substituted with dimethyl groups, a nitrofuran moiety, and an acetohydrazide linkage, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Nitro derivatives of the furan ring.

    Reduction: Amino derivatives of the furan ring.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, making it a potential antimicrobial agent . The phenoxy and hydrazide groups may also contribute to its biological activity by interacting with enzymes and proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-dimethylphenoxy)-N’-[(E)-(5-nitrofuran-2-yl)methylidene]acetohydrazide is unique due to the presence of both the nitrofuran and dimethylphenoxy groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3O5

Molecular Weight

317.30 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C15H15N3O5/c1-10-3-4-12(7-11(10)2)22-9-14(19)17-16-8-13-5-6-15(23-13)18(20)21/h3-8H,9H2,1-2H3,(H,17,19)/b16-8+

InChI Key

BOPAVUBKLRFWIH-LZYBPNLTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)OCC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])C

Origin of Product

United States

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